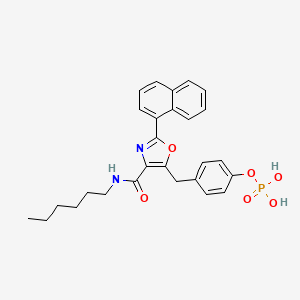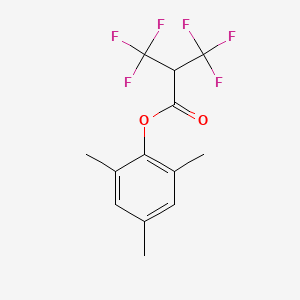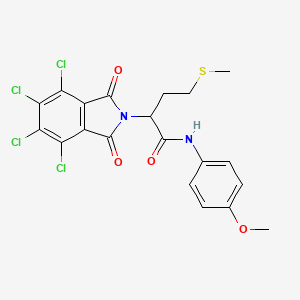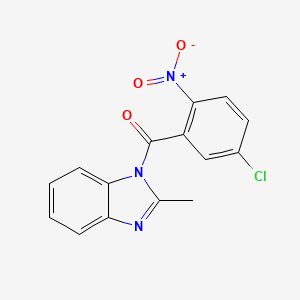
4-((4-(Hexylcarbamoyl)-2-(naphthalen-1-yl)oxazol-5-yl)methyl)phenyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S3I-M2001 is a small-molecule inhibitor designed to target the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a critical signaling molecule involved in various cellular processes, including cell growth, survival, and differentiation. Dysregulation of STAT3 has been implicated in numerous cancers, making it a valuable target for anticancer drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
S3I-M2001 is synthesized through a series of chemical reactions involving the formation of an oxazole-based peptidomimetic structure. The synthesis typically involves the following steps:
Formation of the oxazole ring: This is achieved through cyclization reactions involving appropriate starting materials.
Peptidomimetic synthesis: The oxazole ring is then functionalized to mimic the phosphotyrosine peptide that binds to the STAT3 Src homology 2 (SH2) domain.
Industrial Production Methods
While specific industrial production methods for S3I-M2001 are not widely documented, the synthesis generally follows standard organic synthesis protocols, including purification steps such as recrystallization and chromatography to ensure the compound’s purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
S3I-M2001 primarily undergoes substitution reactions due to its peptidomimetic nature. It interacts with the SH2 domain of STAT3, disrupting the dimerization and subsequent DNA-binding activity of STAT3 .
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis of S3I-M2001 include oxazole precursors, peptide coupling agents, and various solvents.
Major Products
The major product of these reactions is the S3I-M2001 compound itself, which is characterized by its ability to inhibit STAT3 activity and induce antitumor effects .
Aplicaciones Científicas De Investigación
S3I-M2001 has been extensively studied for its potential applications in cancer research. Its ability to inhibit STAT3 makes it a promising candidate for:
Cancer therapy: S3I-M2001 has shown efficacy in inhibiting the growth of various cancer cell lines, including breast cancer and melanoma.
Biological studies: It is used to study the role of STAT3 in cellular processes and its involvement in cancer progression.
Drug development: S3I-M2001 serves as a lead compound for developing new STAT3 inhibitors with improved efficacy and safety profiles.
Mecanismo De Acción
S3I-M2001 exerts its effects by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus. This inhibition disrupts the transcriptional regulation of STAT3 target genes involved in cell survival, proliferation, and metastasis. The compound induces the aggregation of hyperactivated STAT3 into non-functional perinuclear aggresomes, leading to its degradation via the proteasome pathway .
Comparación Con Compuestos Similares
Similar Compounds
Stattic: Another small-molecule inhibitor targeting the SH2 domain of STAT3.
S3I-201: A peptidomimetic inhibitor similar to S3I-M2001.
C188-9: A small-molecule inhibitor with a different chemical structure but similar mechanism of action.
LLL12 and LLL12B: Small-molecule inhibitors targeting STAT3.
Uniqueness of S3I-M2001
S3I-M2001 is unique due to its oxazole-based peptidomimetic structure, which provides high specificity and efficacy in disrupting STAT3 activity. Its ability to induce the biphasic loss of functional STAT3 through aggregation and proteasome-mediated degradation sets it apart from other inhibitors .
Propiedades
Fórmula molecular |
C27H29N2O6P |
|---|---|
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
[4-[[4-(hexylcarbamoyl)-2-naphthalen-1-yl-1,3-oxazol-5-yl]methyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C27H29N2O6P/c1-2-3-4-7-17-28-26(30)25-24(18-19-13-15-21(16-14-19)35-36(31,32)33)34-27(29-25)23-12-8-10-20-9-5-6-11-22(20)23/h5-6,8-16H,2-4,7,17-18H2,1H3,(H,28,30)(H2,31,32,33) |
Clave InChI |
NUEVMWXZKGBDPT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)C1=C(OC(=N1)C2=CC=CC3=CC=CC=C32)CC4=CC=C(C=C4)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-3-[(dimethylamino)methylidene]piperidin-4-one](/img/structure/B12463834.png)
![N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide](/img/structure/B12463835.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12463838.png)
![N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B12463846.png)

![[Des-Arg9]-Bradykinin TFA](/img/structure/B12463860.png)
![4,5,6,7-Tetrachloro-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]isoindole-1,3-dione](/img/structure/B12463869.png)
![2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12463877.png)
![N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B12463879.png)
![1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463884.png)
![N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B12463885.png)

![2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-5-(4-chlorophenyl)cyclohexane-1,3-dione](/img/structure/B12463891.png)
